molecular formula C26H34N4O7S B2745238 4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-79-0

4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2745238
CAS RN: 533870-79-0
M. Wt: 546.64
InChI Key: PSFWLAZWCBKMER-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a dibutylsulfamoyl group attached to the benzene ring and an oxadiazole ring attached to the amide nitrogen. The oxadiazole ring is further substituted with a trimethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitutions . The synthesis would likely involve the formation of the oxadiazole ring and the attachment of the dibutylsulfamoyl and trimethoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the oxadiazole ring, and the dibutylsulfamoyl and trimethoxyphenyl substituents . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the various substituents. The sulfamoyl group might be susceptible to hydrolysis or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety, similar to 4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been extensively studied for their potential anticancer activities. A study by Ravinaik et al. (2021) on related N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, compared to the reference drug etoposide Ravinaik et al., 2021.

Antimicrobial and Antioxidant Activities

Further, derivatives of 1,3,4-oxadiazole, such as those studied by Karanth et al. (2019), have shown promising results in antimicrobial and antioxidant activities. The synthesized compounds exhibited good antibacterial activity against Staphylococcus aureus, with some derivatives demonstrating potent antioxidant activity Karanth et al., 2019.

Anticonvulsant Activity

In the realm of neurological disorders, 1,3,4-oxadiazole derivatives have been explored for their anticonvulsant properties. Zarghi et al. (2005) synthesized and evaluated a series of 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, finding that certain compounds displayed considerable anticonvulsant activity in both PTZ and MES models Zarghi et al., 2005.

Nematocidal Activity

Moreover, the structural motif of 1,3,4-oxadiazole has been incorporated into molecules assessed for their nematocidal activity. Liu et al. (2022) reported that derivatives containing this moiety exhibited significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest control Liu et al., 2022.

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of the benzamide and oxadiazole moieties, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

Mechanism of Action

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O7S/c1-6-8-14-30(15-9-7-2)38(32,33)20-12-10-18(11-13-20)24(31)27-26-29-28-25(37-26)19-16-21(34-3)23(36-5)22(17-19)35-4/h10-13,16-17H,6-9,14-15H2,1-5H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFWLAZWCBKMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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